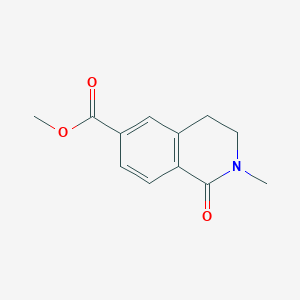
tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of reagents such as thionyl chloride, tert-butyl chloroformate, and various bases like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
化学反応の分析
Types of Reactions: tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate is used as a building block for more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .
Biology: Its thiazole ring is a common motif in many biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It can be used in the development of new pharmaceuticals, particularly those targeting enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with the target molecule .
類似化合物との比較
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (2-ethyl-1,3-thiazol-5-yl)carbamate
- tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its reactivity and binding properties, making it suitable for different applications. For example, the presence of an ethyl group at the 2-position of the thiazole ring can enhance its lipophilicity and membrane permeability, which is advantageous in drug development .
特性
分子式 |
C10H16N2O2S |
|---|---|
分子量 |
228.31 g/mol |
IUPAC名 |
tert-butyl N-[2-(1,3-thiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-15-8/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChIキー |
LYMITRCGJFVMRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CN=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)


![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)


![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)

![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)

